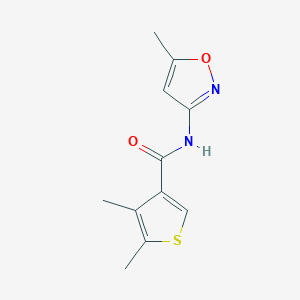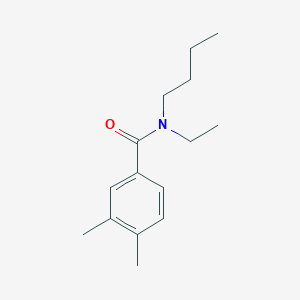
N-butyl-N-ethyl-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-ethyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used in a variety of products, including sprays, lotions, and wipes, and is effective against a wide range of insects, including mosquitoes, ticks, and flies.
Mecanismo De Acción
N-butyl-N-ethyl-3,4-dimethylbenzamide works by interfering with the insect's ability to detect and locate its host. It does this by masking the scent of carbon dioxide and lactic acid, which are both produced by humans and animals and are attractive to insects. N-butyl-N-ethyl-3,4-dimethylbenzamide also interferes with the insect's sense of taste and smell, making it difficult for the insect to locate its host.
Biochemical and Physiological Effects
N-butyl-N-ethyl-3,4-dimethylbenzamide has been shown to have a low toxicity profile, with few adverse effects reported in humans. However, some studies have suggested that N-butyl-N-ethyl-3,4-dimethylbenzamide may have potential neurotoxic effects, particularly with long-term exposure. N-butyl-N-ethyl-3,4-dimethylbenzamide has also been shown to have an effect on the skin, causing irritation and dermatitis in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-ethyl-3,4-dimethylbenzamide is a widely used insect repellent and has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, N-butyl-N-ethyl-3,4-dimethylbenzamide has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals.
Direcciones Futuras
There are several areas of future research for N-butyl-N-ethyl-3,4-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer adverse effects than N-butyl-N-ethyl-3,4-dimethylbenzamide. Another area of research is the development of new formulations of N-butyl-N-ethyl-3,4-dimethylbenzamide that are more effective against a wider range of insects. Finally, there is a need for further research into the potential neurotoxic effects of N-butyl-N-ethyl-3,4-dimethylbenzamide and its long-term effects on human health.
In conclusion, N-butyl-N-ethyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, N-butyl-N-ethyl-3,4-dimethylbenzamide has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals. There are several areas of future research for N-butyl-N-ethyl-3,4-dimethylbenzamide, including the development of new insect repellents and the further study of its potential neurotoxic effects.
Métodos De Síntesis
N-butyl-N-ethyl-3,4-dimethylbenzamide is synthesized through a reaction between 3,4-dimethylbenzoyl chloride and N-butyl-N-ethylamine. The reaction takes place under anhydrous conditions and yields N-butyl-N-ethyl-3,4-dimethylbenzamide as a colorless liquid. The synthesis of N-butyl-N-ethyl-3,4-dimethylbenzamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-butyl-N-ethyl-3,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in field studies to test the effectiveness of different insect repellents against a variety of insects. N-butyl-N-ethyl-3,4-dimethylbenzamide has also been studied for its potential use in controlling the spread of insect-borne diseases, such as malaria and dengue fever. In addition, N-butyl-N-ethyl-3,4-dimethylbenzamide has been studied for its potential use as a topical treatment for scabies, a parasitic skin infection.
Propiedades
IUPAC Name |
N-butyl-N-ethyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-7-10-16(6-2)15(17)14-9-8-12(3)13(4)11-14/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUJLGEZWKBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)
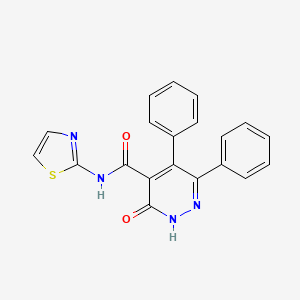
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)

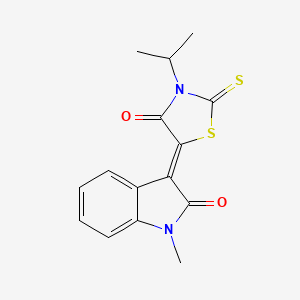
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4876117.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
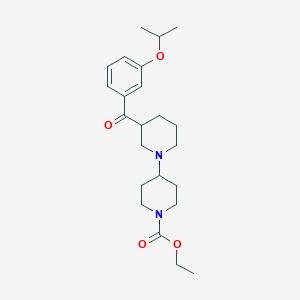
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)

